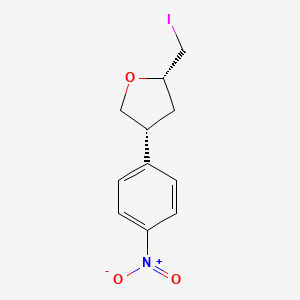![molecular formula C12H22N4O B13195901 Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.31 g/mol This compound is notable for its unique structure, which includes a triazole ring and an oxolane moiety
准备方法
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency and high yield. The reaction conditions generally include:
Reagents: Azide, alkyne, copper(I) catalyst
Solvent: Often water or a mixture of water and organic solvents
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
While specific industrial production methods for Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine are not well-documented, the principles of the CuAAC reaction can be scaled up for industrial applications. This involves optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
科学研究应用
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several scientific research applications :
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in bioconjugation techniques, particularly in labeling biomolecules.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the oxolane moiety may enhance the compound’s solubility and stability, making it suitable for various applications .
相似化合物的比较
Similar Compounds
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine: A closely related compound with similar structural features.
BTTES: A next-generation, water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition.
Uniqueness
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is unique due to its combination of a triazole ring and an oxolane moiety, which imparts distinct chemical and physical properties. This makes it versatile for various scientific applications, particularly in bioconjugation and catalysis.
属性
分子式 |
C12H22N4O |
|---|---|
分子量 |
238.33 g/mol |
IUPAC 名称 |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C12H22N4O/c1-2-3-5-13-7-12-9-16(15-14-12)8-11-4-6-17-10-11/h9,11,13H,2-8,10H2,1H3 |
InChI 键 |
IIUOHULGKAMJIH-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCC1=CN(N=N1)CC2CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


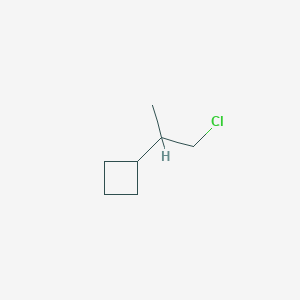
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
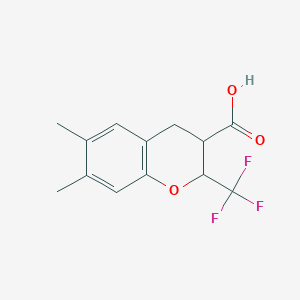
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
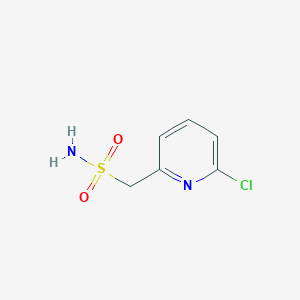

![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
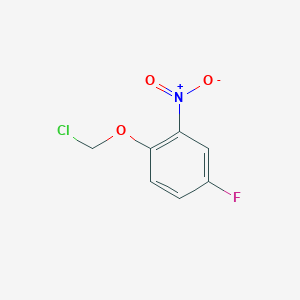

![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
